Cas no 2649070-88-0 (5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine)

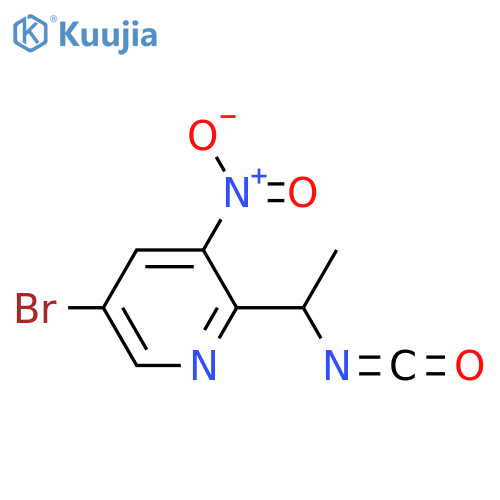

2649070-88-0 structure

商品名:5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine

5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine

- 2649070-88-0

- EN300-1922066

-

- インチ: 1S/C8H6BrN3O3/c1-5(11-4-13)8-7(12(14)15)2-6(9)3-10-8/h2-3,5H,1H3

- InChIKey: ZHXRBYUUWPTTER-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(=C1)[N+](=O)[O-])C(C)N=C=O

計算された属性

- せいみつぶんしりょう: 270.95925g/mol

- どういたいしつりょう: 270.95925g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1922066-5.0g |

5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |

2649070-88-0 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-1922066-0.5g |

5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |

2649070-88-0 | 0.5g |

$1124.0 | 2023-09-17 | ||

| Enamine | EN300-1922066-0.25g |

5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |

2649070-88-0 | 0.25g |

$1078.0 | 2023-09-17 | ||

| Enamine | EN300-1922066-0.1g |

5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |

2649070-88-0 | 0.1g |

$1031.0 | 2023-09-17 | ||

| Enamine | EN300-1922066-1.0g |

5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |

2649070-88-0 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1922066-0.05g |

5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |

2649070-88-0 | 0.05g |

$983.0 | 2023-09-17 | ||

| Enamine | EN300-1922066-10.0g |

5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |

2649070-88-0 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-1922066-10g |

5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |

2649070-88-0 | 10g |

$5037.0 | 2023-09-17 | ||

| Enamine | EN300-1922066-1g |

5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |

2649070-88-0 | 1g |

$1172.0 | 2023-09-17 | ||

| Enamine | EN300-1922066-2.5g |

5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |

2649070-88-0 | 2.5g |

$2295.0 | 2023-09-17 |

5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

2649070-88-0 (5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine) 関連製品

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 124-83-4((1R,3S)-Camphoric Acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量